N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide
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Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.79. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties : Research on related benzamide derivatives suggests potential anticonvulsant activity. For example, a study on 4-thiazolidinone derivatives, which share structural similarities, found these compounds to exhibit considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
Antimicrobial Effects : Certain benzamide derivatives have been found to possess antimicrobial properties. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed in vitro antibacterial activity against various bacterial strains (Desai et al., 2013).
Cancer Research : Some benzamide derivatives have shown potential as anticancer agents. For example, a study on 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives found them to possess anti-inflammatory activity, which could be relevant in cancer treatment (Abdulla et al., 2014).
Radiolabeling for Imaging : Benzamide derivatives have been used in radiolabeling for medical imaging. For example, the synthesis of carbon-14 and tritium-labeled glyburide, a compound with structural similarities, was explored for its potential in imaging applications (Hsi, 1973).
Molecular Structure Analysis : The molecular structure of similar benzamide derivatives has been studied to understand their interaction potentials, which can inform their use in medicinal applications. A study on N-3-hydroxyphenyl-4-methoxybenzamide highlighted the importance of molecular geometry and interactions in drug design (Karabulut et al., 2014).
Pharmacological Effects : Exploring the pharmacological effects of benzamide derivatives is crucial for drug development. The study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated anti-inflammatory activity, indicative of potential therapeutic uses (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-12(13-5-6-14(16)21-13)9-18-15(19)11-4-2-3-10(7-11)8-17/h2-7,12H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQQWOVVUXPFTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.